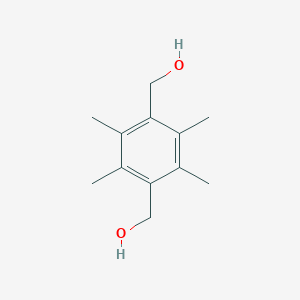

3,6-Bis(hydroxymethyl)durene

Description

Contextualization within Aromatic Alcohol Chemistry

In organic chemistry, aromatic alcohols are compounds that contain a hydroxyl (-OH) group attached to a carbon atom which is, in turn, bonded to an aromatic ring. wikipedia.org This is distinct from phenols, where the hydroxyl group is directly bonded to an aromatic carbon atom. wikipedia.orgfiveable.me 3,6-Bis(hydroxymethyl)durene, with its two hydroxymethyl (-CH₂OH) groups attached to the durene (1,2,4,5-tetramethylbenzene) core, is a prime example of a bifunctional aromatic alcohol, often classified as a polyol or diol. tcichemicals.com

The key structural features of this compound are the durene backbone and the two primary alcohol functionalities. The durene ring is a fully substituted benzene (B151609) molecule, which provides significant thermal stability and a well-defined, rigid geometry. The hydroxymethyl groups are reactive sites, capable of undergoing reactions typical of primary alcohols, such as esterification, etherification, and condensation, which are fundamental to polymer synthesis. fiveable.me

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7522-62-5 | scbt.com |

| Molecular Formula | C₁₂H₁₈O₂ | scbt.com |

| Molecular Weight | 194.27 g/mol | scbt.com |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 246-248 °C (lit.) | chemsrc.com |

| Boiling Point | 362.9 °C at 760 mmHg | chemsrc.com |

| Density | 1.066 g/cm³ | chemsrc.com |

| Synonyms | 1,4-Bis(hydroxymethyl)-2,3,5,6-tetramethylbenzene, 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol |

Significance in Contemporary Organic and Materials Synthesis Paradigms

The significance of this compound in modern synthesis lies primarily in its function as a monomer or a building block for advanced materials. tcichemicals.com Its bifunctional nature allows it to be a key component in step-growth polymerization to produce polymers such as polyesters, polyurethanes, and polyimides. rsc.orgresearchgate.net

The rigid and symmetric durene core is a critical feature. When incorporated into a polymer backbone, this unit can enhance the thermal stability, mechanical strength, and dimensional stability of the resulting material. The four methyl groups on the aromatic ring provide steric hindrance, which can influence polymer chain packing and solubility. These characteristics are highly sought after in the development of high-performance polymers for applications in aerospace, electronics, and specialized coatings where durability under harsh conditions is required. mdpi.com

Research in materials science has explored the use of durene-containing monomers to create cross-linkable resins and polymers with tailored properties. rsc.org For instance, polyimides derived from durene-based diamines have been investigated for their thermal stability. rsc.org The use of diols like this compound allows for the systematic modification of polymer architectures to achieve specific performance characteristics, making it a valuable tool for materials scientists and synthetic chemists.

Table 2: Selected Research Applications of Durene-Based Monomers

| Research Area | Monomer Type | Resulting Polymer/Material | Key Finding | Source(s) |

| High-Performance Polymers | Bis(aminobenzoyl)durenes | Cross-linkable polyimides | Durene core used to create thermally stable resins, though found to be less stable at high temperatures in air compared to some commercial thermosets. | rsc.org |

| Separation Science | Durene (as adsorbate) | Metal-Organic Frameworks (MOFs) | Durene is an important chemical raw material whose separation from isomers is critical for industrial use. MOFs show potential for this separation. | mdpi.com |

| Advanced Polymer Architectures | General Diol Monomers | Star Polymers, Copolymers | Diols are fundamental building blocks for creating complex polymer structures like star polymers and copolymers with specific functionalities and properties via Ring-Opening Polymerization (ROP) and other methods. researchgate.netacs.org | researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-2,3,5,6-tetramethylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h13-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJOOHBQJRVMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CO)C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226189 | |

| Record name | Hexamethylbenzene-alpha1,alpha4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7522-62-5 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7522-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylbenzene-alpha1,alpha4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007522625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7522-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamethylbenzene-alpha1,alpha4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylbenzene-α1,α4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 3,6-Bis(hydroxymethyl)durene

The formation of this compound is most commonly achieved through the hydrolysis of its halogenated precursors. Alternative pathways, though less common, offer different approaches to this valuable compound.

The principal and most established route to this compound involves the nucleophilic substitution of a dihalogenated durene derivative, typically 3,6-Bis(chloromethyl)durene (B1580864). This hydrolysis reaction replaces the chloro groups with hydroxyl groups. The reaction of bis(chloromethyl)durene with an aqueous alkaline solution can yield a polyether, indicating the reactivity of the chloromethyl groups towards nucleophilic substitution, which underpins the hydrolytic conversion to the diol. tandfonline.com

The conversion of halomethyl groups to hydroxymethyl groups is a standard transformation in organic synthesis. For instance, a similar strategy is seen in the synthesis of ruthenium complexes where robust 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) is used as a starting ligand, which can be synthesized from its corresponding halomethyl derivative. acs.org This highlights the general applicability of hydrolysis or related nucleophilic substitutions for converting stable halomethyl compounds into their hydroxymethyl analogues.

Alternative synthetic strategies for producing bis(hydroxymethyl) aromatic compounds often involve the reduction of corresponding difunctionalized precursors like dialdehydes or dicarboxylic acids. Russian chemists developed a method to convert aromatic hydrocarbons like durene into dialdehydes in multiple steps with good yields. google.com This dialdehyde (B1249045) intermediate can then be reduced to form this compound.

Another potential pathway is inspired by biocatalysis, where enzymatic processes offer sustainable alternatives to traditional chemical methods. For example, a one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.orgethz.ch This process involves sequential oxidation of the methyl groups. A similar chemo-enzymatic or purely chemical oxidation-reduction sequence starting from durene could provide an alternative route. A patented chemical method for the pyridine (B92270) analogue involves oxidation to a dicarboxylic acid followed by reduction, a strategy that could theoretically be adapted for durene. ethz.ch

Hydrolytic Approaches from Durene Derivatives

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound is intrinsically linked to its precursors, durene and its halogenated derivatives, which serve as the foundational building blocks.

Durene (1,2,4,5-tetramethylbenzene) is the primary starting material for synthesizing this compound. wikipedia.org It is a colorless, solid alkylbenzene with a high degree of molecular symmetry, which contributes to its unusually high melting point of 79.2 °C. wikipedia.org Industrially, durene is produced by the methylation of other methylated benzenes like p-xylene (B151628) or as a byproduct in gasoline production from methanol (B129727). wikipedia.org

The key reaction for utilizing durene in this synthesis is the chloromethylation of its methyl groups. This electrophilic substitution reaction introduces the chloromethyl (-CH₂Cl) functionality, which is a versatile handle for further chemical transformations. google.com A described procedure involves reacting durene with aqueous formaldehyde (B43269) and concentrated hydrochloric acid, while bubbling hydrogen chloride gas through the mixture, to produce bis-(chloromethyl)-durene. google.comepo.org

The most critical intermediate in the synthesis of this compound is 3,6-Bis(chloromethyl)durene, also known as 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene. tcichemicals.comnih.gov This compound is synthesized directly from durene via a chloromethylation reaction. google.com

In a typical laboratory synthesis, durene is dissolved in a mixture of aqueous formaldehyde and concentrated hydrochloric acid. google.com The reaction is heated while hydrogen chloride gas is passed through it. google.com The intermediate monochloromethyldurene is formed first, and repeated treatments are necessary to achieve the desired bis-chloromethylated product in high yield. google.comepo.org The crude 3,6-Bis(chloromethyl)durene, which has a melting point of 193-194°C after recrystallization, can then be carried forward to the hydrolytic step to produce this compound. google.comepo.org This halomethylated intermediate is a key building block, not only for the synthesis of the diol but also for producing polymers like polyethers when reacted with other monomers such as bisphenol A. tandfonline.com

Role of Durene (1,2,4,5-Tetramethylbenzene) in Synthetic Strategies

Derivatization Strategies and Functional Group Transformations of this compound

The two primary alcohol groups of this compound are reactive sites for various functional group transformations, allowing for its use as a versatile building block in organic and polymer chemistry.

Common derivatization reactions for hydroxyl groups include conversion to esters, ethers, and halides. For example, this compound can be used to synthesize fiber-forming polyesters. google.com This involves an esterification reaction where the hydroxyl groups react with a dicarboxylic acid or its derivative.

Furthermore, the hydroxyl groups can be converted back to halomethyl groups if needed for subsequent reactions where a better leaving group is required. A general method for converting hydroxymethyl groups to chloromethyl groups on a metal complex involves using oxalyl chloride and DMF, demonstrating a "OH to Cl" transformation methodology that could be applied to this compound. acs.org Such transformations are crucial for creating more complex molecules and materials. The reactivity of these functional groups allows for the incorporation of the rigid, symmetric durene core into a wide array of chemical structures. vanderbilt.edu

Oxidation Reactions Leading to Aromatic Dialdehydes

The conversion of durene derivatives to aromatic dialdehydes, specifically 2,3,5,6-tetramethylterephthalaldehyde, is a significant transformation. While the direct, selective oxidation of durene's methyl groups to aldehydes is challenging—often requiring harsh conditions that lead to the formation of the corresponding carboxylic acid (pyromellitic acid) masterorganicchemistry.com—the oxidation of the more accessible precursor, this compound, is a well-documented route. google.com

The synthesis of the starting diol, this compound, often proceeds via the hydrolysis of 3,6-bis(chloromethyl)durene. google.com This halomethylated precursor is a versatile intermediate in durene chemistry. tandfonline.comnih.gov Once the diol is obtained, it can be oxidized to the target dialdehyde. One established method involves heating the diol with a molar excess of a nitroaromatic compound, such as nitrobenzene (B124822), which acts as the oxidant. google.com The reaction is typically performed at reflux temperatures (100–300 °C) in the presence of a basic catalyst like sodium hydroxide (B78521) and an inert, water-immiscible solvent that serves as an entrainer. google.com

Detailed examples from patent literature illustrate this process, where this compound is oxidized with nitrobenzene in the presence of sodium hydroxide and a solvent like xylene or toluene (B28343) to yield tetramethyl terephthalaldehyde. google.com

| Solvent | Catalyst | Oxidant | Temperature |

|---|---|---|---|

| Xylene | Sodium Hydroxide | Nitrobenzene | 145-148°C |

| Toluene | Sodium Hydroxide | Nitrobenzene | 115-116°C |

This oxidation pathway highlights a common strategy in organic synthesis where a functional group is first introduced in a reduced state (an alcohol) and then oxidized to a higher oxidation state (an aldehyde) to avoid over-oxidation of the initial hydrocarbon. General methods for preparing aromatic aldehydes often involve the oxidation of a side chain on the aromatic ring. pw.livechemicalnote.comresearchgate.net

Etherification and Alkylation Processes (e.g., Formation of 3,6-Bis(methoxymethyl)durene)

Ether derivatives of this compound, such as 3,6-Bis(methoxymethyl)durene, are valuable monomers and intermediates. researchgate.netresearchgate.net The synthesis of these ethers typically falls under the category of alkylation processes, most notably variations of the Williamson ether synthesis.

The most common precursor for these reactions is not the diol itself, but the more reactive 3,6-bis(chloromethyl)durene. cdnsciencepub.comresearchgate.net This halomethylated compound readily undergoes nucleophilic substitution with alkoxides. For the synthesis of 3,6-Bis(methoxymethyl)durene, 3,6-bis(chloromethyl)durene would be treated with sodium methoxide (B1231860) in a suitable solvent like methanol or an anhydrous ether. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride ions to form the dimethoxy ether.

This process is an example of the broader utility of halomethylated aromatic compounds as key intermediates for introducing a wide range of functional groups through substitution reactions. tandfonline.com The resulting 3,6-Bis(methoxymethyl)durene has been utilized as a component in the synthesis of unsaturated polyester (B1180765) resins, where its rigid durene core imparts specific properties to the resulting polymer. researchgate.netresearchgate.net

Formation of Nitrogen-Containing Durene Derivatives (e.g., Bis(tosylaminomethyl)durene)

The incorporation of nitrogen-containing functionalities onto the durene scaffold opens pathways to new classes of compounds with potential applications in materials science and as ligands for metal complexes. google.comnih.gov A representative example is the synthesis of N,N'-ditosylated derivatives like 3,6-Bis((p-tolylsulfonamido)methyl)durene.

The synthetic strategy for such compounds again leverages the reactivity of 3,6-bis(chloromethyl)durene. The formation of the sulfonamide linkage is achieved through the reaction of the dichlorodurene derivative with a deprotonated sulfonamide, such as the sodium or potassium salt of p-toluenesulfonamide (B41071) (tosylamide). In this nucleophilic substitution reaction, the tosylamide anion attacks the benzylic carbon, displacing the chloride ion. The use of two equivalents of the tosylamide salt allows for the formation of the bis-substituted product.

This method is analogous to the N-alkylation of sulfonamides, a robust and widely used reaction in organic synthesis for the formation of C-N bonds. acs.org The development of methods to create nitrogen-containing compounds is a central focus in synthetic chemistry due to their prevalence in functional materials and biologically relevant molecules. acs.orgfayoum.edu.egrsc.org While specific literature on bis(tosylaminomethyl)durene is sparse, its synthesis follows these well-established principles of nucleophilic substitution on a halomethylated aromatic precursor. tandfonline.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies the different carbon environments in 3,6-Bis(hydroxymethyl)durene. The spectrum is expected to show distinct peaks for the carbon atoms of the hydroxymethyl groups, the methyl groups, and the aromatic ring carbons. The symmetry of the molecule influences the number of unique carbon signals. For instance, the four methyl groups and the two hydroxymethyl groups are chemically equivalent and should each give rise to a single resonance peak. The aromatic carbons will also exhibit a specific number of signals based on their symmetry. One source confirms that the structure can be confirmed by NMR.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | ~4.6 | -CH₂OH |

| ¹H | ~2.2 | -CH₃ |

| ¹H | ~1.5-2.0 | -OH |

| ¹³C | ~60-65 | -CH₂OH |

| ¹³C | ~135 | Aromatic C-C |

| ¹³C | ~130 | Aromatic C-CH₂ |

| ¹³C | ~15-20 | -CH₃ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are crucial for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the 2850-3000 cm⁻¹ region. researchgate.net Furthermore, characteristic peaks corresponding to the aromatic ring, including C-C stretching vibrations, can be observed in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol groups is expected to be found in the 1000-1050 cm⁻¹ region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₈O₂, the expected molecular weight is approximately 194.27 g/mol . scbt.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation of this ion can provide further structural confirmation. Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (H₂O) or a hydroxymethyl radical (•CH₂OH). aip.org The loss of a water molecule would result in a peak at m/z 176. The loss of a hydroxymethyl radical would lead to a fragment ion at m/z 163. These fragmentation patterns are diagnostic for the presence of the hydroxymethyl groups on the durene core.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV spectrum of durene derivatives typically shows absorption maxima related to the π → π* transitions of the benzene (B151609) ring. ijims.com The substitution of hydroxymethyl groups on the aromatic ring can cause a slight shift in the absorption maxima compared to unsubstituted durene. The spectrum is generally characterized by two main absorption bands, often referred to as Band I and Band II. ijims.com While specific λmax values for this compound were not found in the initial search, analysis of similar compounds suggests that these bands would likely appear in the 250-300 nm range.

Structural Elucidation and Conformational Analysis

Crystal Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, which provides detailed information about the unit cell dimensions, space group, and atomic positions. anton-paar.com

While a specific, publicly documented single-crystal X-ray structure determination for 3,6-Bis(hydroxymethyl)durene is not available in the surveyed literature, the crystal structure of its parent moiety, durene (1,2,4,5-tetramethylbenzene), has been established. scispace.com The analysis of durene provides a foundational understanding of the core aromatic framework. The crystal is monoclinic, belonging to the space group P2₁/a, with two molecules per unit cell. scispace.com This arrangement necessitates that the durene molecule possesses a center of symmetry within the crystal lattice. scispace.com

Table 1: Crystallographic Data for Durene Interactive table. Click on headers to sort.

| Parameter | Value | Reference |

| Formula | C₁₀H₁₄ | scispace.com |

| Crystal System | Monoclinic | scispace.com |

| Space Group | P2₁/a | scispace.com |

| a (Å) | 11.57 ± 0.05 | scispace.com |

| b (Å) | 5.77 ± 0.02 | scispace.com |

| c (Å) | 7.03 ± 0.05 | scispace.com |

| β (°) | 113.3 | scispace.com |

| Volume (ų) | 430 | scispace.com |

| Z (molecules/cell) | 2 | scispace.com |

| Density (g/cm³) | 1.03 | scispace.com |

The introduction of hydroxymethyl substituents at the 3- and 6-positions would significantly alter this packing, primarily due to the formation of strong intermolecular hydrogen bonds, which would dictate a new crystalline arrangement.

Analysis of Supramolecular Interactions and Molecular Packing Motifs

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. nih.govuclouvain.be In the solid state, the molecular packing of this compound is expected to be dominated by hydrogen bonding. The hydrogen bond is a highly directional interaction crucial for determining molecular conformation and aggregation in countless chemical and biological systems. nih.gov

The hydroxymethyl (-CH₂OH) groups are potent hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the hydroxyl oxygen). This dual capability allows for the formation of extensive and robust networks. univie.ac.atlibretexts.org In analogous crystal structures of other aromatic diols, molecules often link together to form chain or sheet motifs. researchgate.netresearchgate.net For this compound, it is highly probable that the molecules arrange in a head-to-tail fashion, where the hydroxyl group of one molecule donates a hydrogen to the hydroxyl group of a neighboring molecule, creating extended O-H···O hydrogen-bonded chains. libretexts.orgresearchgate.net

Table 2: Expected Supramolecular Interactions in Solid this compound Interactive table. Click on headers to sort.

| Interaction Type | Donor | Acceptor | Strength | Expected Role | Reference |

| Hydrogen Bond | Hydroxyl Group (O-H) | Hydroxyl Group (O) | Strong | Primary determinant of crystal packing, likely forming chains or sheets. | nih.govunivie.ac.atlibretexts.org |

| C-H···π Interaction | Methyl/Methylene (B1212753) C-H | Durene Ring (π-system) | Weak | Secondary stabilization of the crystal lattice. | researchgate.net |

| van der Waals Forces | All atoms | All atoms | Weak | General, non-directional packing stabilization. | nih.gov |

Conformational Landscape and Energetic Considerations of the Durene Moiety

The conformational landscape of this compound is largely influenced by the steric hindrance imposed by the four methyl groups on the durene ring. These groups flank the hydroxymethyl substituents, restricting free rotation around the aryl-CH₂ single bonds. This phenomenon gives rise to distinct conformational isomers.

Studies on similarly 1,4-disubstituted durene derivatives, such as 1,4-bis(2,2-dimethylpropanoyl)durene, have shown that the restricted rotation leads to stable syn and anti isomers. acs.org The anti isomer has the two substituents pointing in opposite directions, while in the syn isomer, they point in the same direction. For this compound, two primary conformations arising from the orientation of the -CH₂OH groups relative to the plane of the durene ring are expected:

anti-conformer: The two hydroxymethyl groups are oriented on opposite sides of the aromatic ring. This conformation would likely have a null or very small dipole moment. acs.org

syn-conformer: The two hydroxymethyl groups are oriented on the same side of the aromatic ring.

The interconversion between these conformers requires overcoming a specific energy barrier. For bulky acyl-substituted durenes, this barrier can be as high as 22.5 kcal/mol, which is significant enough to allow for the separation of the isomers at room temperature. acs.org For the less sterically demanding hydroxymethyl groups, this rotational barrier is expected to be substantially lower, meaning the conformers would likely interconvert rapidly in solution at room temperature. However, in the ordered environment of a crystal lattice, the molecule would be "locked" into a single, lowest-energy conformation.

Table 3: Conformational Considerations for 1,4-Disubstituted Durenes Interactive table. Click on headers to sort.

| Conformer | Description | Analogous Energy Barrier (ΔG*) | Note | Reference |

| anti | Substituents on opposite sides of the ring. | 10.9 - 22.5 kcal/mol | Energy barrier is for related acyl durenes; expected to be lower for hydroxymethyl derivative. | acs.org |

| syn | Substituents on the same side of the ring. | 10.9 - 22.5 kcal/mol | The syn/anti ratio and interconversion rate depend on the substituent's bulk and solvent polarity. | acs.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.compku.edu.cn It is instrumental in predicting various molecular properties.

DFT calculations can elucidate the electronic landscape of 3,6-Bis(hydroxymethyl)durene. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Key Electronic Parameters from DFT (Illustrative)

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Raised by the four electron-donating methyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by the hydroxymethyl and methyl substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A balance between the effects of the methyl and hydroxymethyl groups. |

| Electronegativity | A measure of the ability of an atom or molecule to attract electrons. | Determined by the overall electronic character of the substituted durene ring. |

| Chemical Hardness | Resistance to change in electron distribution or charge transfer. | Related to the magnitude of the HOMO-LUMO gap. |

Quantum chemical calculations can simulate spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.govmdpi.comnih.gov

By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing these simulated ¹H and ¹³C NMR chemical shifts with experimental data can confirm the assignment of signals and provide confidence in the determined structure. researchgate.net For instance, the chemical shifts of the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the hydroxymethyl groups, as well as the corresponding carbon signals, can be accurately predicted. This is particularly useful for distinguishing between isomers or different conformations. The methodology has been successfully applied to assign the configuration of complex natural products. nih.gov While experimental NMR data for this compound is available from commercial suppliers, published, peer-reviewed spectra with detailed assignments are not prevalent. spectrumchemical.comcalpaclab.comscbt.com For comparison, the ¹H NMR spectrum of the related compound 3,6-Bis(chloromethyl)durene (B1580864) is available. chemicalbook.com Computational studies on similar heterocyclic structures have also demonstrated the power of these techniques in structural elucidation. ipb.pt

Table 2: Predicted vs. Experimental NMR Shifts (Hypothetical Data for Illustration)

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Aromatic-H | Value | Value | Value | Value |

| -CH₃ | Value | Value | Value | Value |

| -CH₂OH | Value | Value | Value | Value |

| -OH | Value | Value | Value | Value |

Prediction of Electronic Structure and Reactivity Parameters

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. stanford.edumpg.de By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound. escholarship.org

MD simulations can be employed to explore the conformational landscape of the molecule, particularly the rotation of the hydroxymethyl groups around the bond connecting them to the aromatic ring. These simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. Furthermore, in a condensed phase (liquid or solid), MD can model how molecules of this compound interact with each other and with solvent molecules. This includes the formation and breaking of hydrogen bonds involving the hydroxyl groups, which would significantly influence the macroscopic properties of the material. While specific MD studies on this compound are not prominent in the literature, the general applicability of MD for studying the conformational analysis of cyclic and macrocyclic compounds is well-established. nih.gov For example, MD simulations have been used to understand the dynamics within composite membranes that include durene moieties. ntu.edu.sg

Molecular Mechanics and Conformational Energy Minimization Studies

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. youtube.com It employs a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is particularly useful for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

For this compound, a key conformational feature is the orientation of the two hydroxymethyl groups relative to the plane of the durene ring. These groups can rotate around the C(aromatic)-C(methylene) bond. Molecular mechanics calculations can be used to perform a systematic search for the most stable conformers by minimizing the steric energy. This involves identifying low-energy arrangements and calculating the energy barriers for interconversion between them. The presence of four methyl groups on the durene ring introduces significant steric hindrance, which will influence the preferred conformations of the hydroxymethyl groups. acs.org Intramolecular hydrogen bonding between the two hydroxyl groups might also play a role in stabilizing certain conformers. Conformational analysis using molecular mechanics and DFT has been applied to various sterically hindered and macrocyclic systems to understand their structures and properties. mdpi.com

Applications in Advanced Materials Science and Polymer Chemistry

Polymer and Macromolecular Chemistry Applications

The difunctional nature of 3,6-Bis(hydroxymethyl)durene, with its two primary alcohol groups, allows it to act as a monomer or a chain extender in various polymerization reactions. nih.govnih.gov The rigid, sterically hindered durene (1,2,4,5-tetramethylbenzene) core contributes to the thermal and mechanical robustness of the resulting polymers. mdpi.com

Role as a Monomer in Polyether Synthesis

This compound can undergo polycondensation reactions with dihalides to form polyethers. The Williamson ether synthesis, a classic method for forming ethers, can be adapted for this polymerization. In this process, the diol is typically converted to its alkoxide form, which then undergoes nucleophilic substitution with a dihaloalkane or a dihaloarene. The rigid durene unit in the polymer backbone can enhance the thermal stability and influence the conformational properties of the polyether chains. ias.ac.in

Incorporation into Polyurethane Architectures

In the synthesis of polyurethanes, diols are crucial components that react with diisocyanates to form the characteristic urethane (B1682113) linkages. This compound can serve as a chain extender or be incorporated into the polyester (B1180765) or polyether polyol segments. nih.gov The rigidity of the durene moiety can significantly impact the morphology and properties of the resulting polyurethane. researchgate.net

The incorporation of this sterically hindered diol can influence the microphase separation between the hard and soft segments of the polyurethane, which in turn affects its mechanical properties, such as tensile strength and elongation at break. researchgate.net The thermal stability of the polyurethane can also be enhanced due to the presence of the aromatic durene core.

Applications in Polyimide Chemistry

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. pageplace.de They are often synthesized from the reaction of a dianhydride and a diamine. While this compound is not a traditional monomer for polyimide synthesis, its derivatives can be utilized. For instance, durene-containing diamines can be synthesized and subsequently polymerized with dianhydrides to produce polyimides with unique properties. mdpi.commdpi.com

The incorporation of the durene unit can enhance the processability and solubility of the resulting polyimides, which are often intractable. mdpi.com Furthermore, the thermal and mechanical properties of the polyimides can be tailored by the inclusion of this rigid, bulky group. mdpi.commdpi.com For example, 6FDA-durene based polyimides have been investigated for gas separation membrane applications due to their good thermal stability and mechanical properties. mdpi.comrsc.org

Development of Phosphorus-Containing Polymers

Phosphorus-containing polymers are of significant interest due to their flame retardant properties, adhesion to metals, and potential for biomedical applications. mdpi.comfree.fr this compound can be incorporated into phosphorus-containing polymers to enhance their thermal stability and mechanical properties. justia.com

One approach involves the reaction of this compound with phosphorus compounds containing reactive groups, such as phosphonic acids or their derivatives. For example, it can be used in condensation polymerization with phosphorus-containing diacids or diols to create polyesters or polyethers with phosphorus in the main chain or as a pendant group. ias.ac.in The presence of both the durene and phosphorus moieties can lead to synergistic effects, resulting in materials with superior flame retardancy and thermal resistance. free.frjustia.com

Conjugated Systems and Semiconducting Materials Development

The aromatic nature of the durene core in this compound makes it a potential component in the synthesis of conjugated materials. While the durene unit itself is not conjugated, it can be chemically modified and incorporated into larger π-conjugated systems. researchgate.net The methyl groups on the durene ring can be functionalized to extend the conjugation, or the entire molecule can act as a building block in the synthesis of larger, more complex organic semiconductors. google.comjst.go.jp

The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of the bulky and rigid durene unit can influence the solid-state packing and morphology of these materials, which are critical factors for their electronic properties and device performance. researchgate.net

Intermediacy in Complex Organic Synthesis

Beyond its direct use in polymer synthesis, this compound serves as a versatile intermediate in complex organic synthesis. libretexts.org The two hydroxymethyl groups can be readily transformed into a variety of other functional groups, allowing for the construction of more elaborate molecules. orgsyn.org For example, the diol can be oxidized to the corresponding dialdehyde (B1249045) or dicarboxylic acid, or converted to dihalides, which can then participate in a wide range of coupling reactions. acs.org

This versatility makes this compound a valuable starting material for the synthesis of macrocycles, molecular clips, and other supramolecular structures. ethernet.edu.et The rigid durene scaffold provides a well-defined platform for the precise spatial arrangement of functional groups, which is a key aspect in the design of host-guest systems and molecular sensors. researchgate.netdergipark.org.tr

Building Block for Macrocyclic and Supramolecular Structures (e.g., Calixarene-like Compounds)

The rigid, planar structure and symmetric substitution pattern of the durene core make this compound and its derivatives valuable building blocks in the field of supramolecular chemistry. These molecules serve as foundational components for the synthesis of complex macrocyclic and supramolecular architectures designed for molecular recognition and host-guest chemistry.

The construction of macrocycles often relies on a "building block" approach, where pre-designed molecular components are linked together to form a larger, cyclic structure. The durene unit, with its tetramethyl-substituted benzene (B151609) ring, provides a well-defined, hydrophobic platform. The hydroxymethyl groups at the 3 and 6 positions (or their derivatives like halomethyl groups) offer reactive sites for covalent linkage to other molecular fragments.

Furthermore, derivatives of this compound, such as bis(chloromethyl)durene, are used as starting materials for more complex macrocycles. In one example, bis(chloromethyl)durene was converted into durene-bisalkanoic acids, which were then used to synthesize durene-capped porphyrins. acs.org In this architecture, the durene moiety acts as a "cap" creating a defined, hydrophobic cavity over the face of the porphyrin ring. acs.org This strategy highlights the utility of the durene unit in constructing three-dimensional host structures with specific recognition properties.

The synthesis of azacalixarenes, which contain nitrogen atoms in the macrocyclic framework, often involves the condensation of bis(hydroxymethyl)phenols with amines. acs.org This synthetic strategy is analogous to how this compound could be reacted with diamines to create novel, durene-containing macrocycles, expanding the library of available molecular hosts for various applications in sensing and separation.

Table 1: Examples of Durene-Based Macrocyclic Structures

| Macrocycle Type | Durene Derivative Used | Role of Durene Unit | Reference |

|---|---|---|---|

| Polyaza[n]paracyclophane | Durene derivative with polyamine chain | Rigid aromatic platform | rsc.org |

| Durene-capped Porphyrin | Bis(chloromethyl)durene | Hydrophobic capping group | acs.org |

| Azacalixarene Analogue | This compound (potential) | Aromatic building block | acs.org |

Role in Advanced Catalytic Reactions and Mechanistic Investigations

In the realm of advanced catalysis, durene derivatives, including those originating from this compound, primarily function as structural scaffolds for ligands rather than as direct catalysts themselves. The rigid and well-defined geometry of the durene core allows for the precise positioning of coordinating atoms, leading to the formation of highly specific metal complexes used in homogeneous catalysis.

Mechanistic investigations have shown that the electronic properties of the durene ring and the steric bulk of the methyl groups can significantly influence the reactivity and selectivity of a catalytic center. A key area of research is the synthesis of durene-based pincer ligands, which are molecules that bind to a metal center via at least three donor atoms in a meridional fashion.

One notable study focused on a durene-based tetrathioether ligand, 1,2,4,5-(tBuSCH2)4C6H2, which has two potential sites on the aromatic ring for C-H activation (palladation). acs.org Researchers found that by carefully choosing the reaction conditions and the ancillary ligands on the palladium precursor, they could selectively achieve either mono- or dipalladation of the durene ring. rsc.orgacs.org This level of control is crucial for designing bimetallic catalysts where the distance and orientation between two metal centers are fixed by the durene scaffold, potentially enabling cooperative catalytic effects. The study concluded that the nature of the ligand trans to the initial palladium-carbon bond dictates whether a second palladation event occurs. acs.org

The durene framework is also employed in photoredox catalysis. For example, a 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion was used as an effective photoredox catalyst for the oxygenation and trifluoromethylation of toluene (B28343) derivatives. acs.org While the catalyst itself is not a simple durene derivative, this research points to the broader use of substituted aromatic systems, including those related to durene, in designing new catalytic systems.

Furthermore, the conversion of durene itself through catalytic processes like transalkylation with toluene over mordenite (B1173385) catalysts is an active area of research, aiming to produce valuable C9-aromatic compounds. researchgate.net While this involves durene as a reactant rather than a catalyst component, it underscores the compound's relevance in industrial catalytic processes. The development of integrated catalysts, such as a combination of Cu/ZnO/Al2O3 and Co-Nb/HZSM-5, allows for the direct synthesis of durene from syngas, highlighting its importance as a target molecule for advanced catalyst design. researchgate.net

Table 2: Durene Derivatives in Catalysis Research

| Durene Derivative/System | Application Area | Function | Key Finding | Reference |

|---|---|---|---|---|

| Durene-based tetrathioether ligand | Homogeneous Catalysis | Ligand for Palladium | Selective mono- or dipalladation of the durene ring is achievable by tuning reaction conditions. | rsc.orgacs.org |

| 9-(4-Chloro-2,6-xylyl)-10-methylacridinium ion | Photoredox Catalysis | Photoredox Catalyst | Effective for oxygenation and trifluoromethylation of toluenes. | acs.org |

| Durene (as reactant) | Industrial Catalysis | Feedstock | Can be converted to C9-aromatics via transalkylation using zeolite catalysts. | researchgate.net |

| Integrated CZA & Co-Nb/HZSM-5 catalyst | Syngas Conversion | Catalyst System | Enables one-step synthesis of durene directly from syngas. | researchgate.net |

Membranes for Gas Separation Technologies (e.g., 6FDA-Durene Polyimide Membranes)

A significant application of the durene moiety in materials science is its incorporation into high-performance polyimide membranes for gas separation. Specifically, polyimides synthesized from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and durene diamine (2,3,5,6-tetramethyl-1,4-phenylenediamine) are renowned for their excellent thermal and mechanical stability, combined with superior gas separation properties.

The rigidity of the durene unit, resulting from the tetramethyl-substituted benzene ring, plays a crucial role in the performance of these membranes. This structural feature restricts the rotational mobility of the polymer chains, leading to a high glass transition temperature and creating a well-defined microporous structure with a high fractional free volume (FFV). This high FFV facilitates the transport of gas molecules through the membrane, resulting in high permeability. At the same time, the controlled pore size distribution allows for effective size sieving of different gas molecules, leading to high selectivity.

Research has extensively focused on optimizing the performance of 6FDA-durene membranes for various gas separations, particularly CO2/CH4 and CO2/N2, which are critical for natural gas sweetening and post-combustion carbon capture.

Detailed Research Findings:

Mixed Matrix Membranes (MMMs): Another strategy to boost performance is the creation of MMMs, where inorganic fillers are dispersed within the polymer matrix. A study incorporated a metal-organic framework (MOF), UiO-66-NH2, modified with polyethylene (B3416737) glycol (PEG), into a 6FDA-durene matrix. rsc.org The PEG modification improved the compatibility between the MOF filler and the polymer. The resulting MMM with 10 wt% of the modified MOF showed a CO2 permeability of 1671.00 Barrer and a CO2/CH4 selectivity of 22.40, values that surpass the 2008 Robeson upper bound for this gas pair. rsc.org

Copolymer Blends: Combining the properties of different high-performance polymers is also a viable approach. Random copolymers of a polymer with intrinsic microporosity (PIM-polyimide) and 6FDA-durene-polyimide have been synthesized. chinesechemsoc.org These membranes demonstrated very high CO2 permeability (>1047 Barrer) with moderate CO2/N2 (>16.5) and CO2/CH4 (>18) selectivity, combining the high porosity of PIMs with the robust mechanical properties of polyimides. chinesechemsoc.org

Table 3: Gas Separation Performance of 6FDA-Durene Based Membranes

| Membrane Type | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

|---|---|---|---|---|

| [(PIM-PI)-(6FDA-durene-PI)] Copolymer | CO2 | > 1047 | - | chinesechemsoc.org |

| [(PIM-PI)-(6FDA-durene-PI)] Copolymer | CO2/N2 | - | > 16.3 | chinesechemsoc.org |

| [(PIM-PI)-(6FDA-durene-PI)] Copolymer | CO2/CH4 | - | > 18 | chinesechemsoc.org |

| 6FDA-durene with 10 wt% PEG-MOF | CO2 | 1671.00 | - | rsc.org |

| 6FDA-durene with 10 wt% PEG-MOF | CO2/CH4 | - | 22.40 | rsc.org |

| 6FDA-durene/6FDA-CARDO Block Copolymer | CO2/CH4 | - | 8 - 10 | acs.org |

| 6FDA-durene/6FDA-CARDO Block Copolymer | H2S/CH4 | - | 15 - 19 | acs.org |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

The synthesis of 6FDA-durene polyimide typically involves a two-step procedure where 6FDA and durene diamine are first reacted in a solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) intermediate. rsc.org This is followed by chemical or thermal imidization to yield the final polyimide. rsc.org The inherent processability of these polymers allows them to be fabricated into various membrane configurations, including flat sheets and hollow fibers, making them suitable for industrial-scale gas separation applications. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green chemistry principles is crucial for the future production of 3,6-Bis(hydroxymethyl)durene. Current synthetic routes often rely on harsh conditions or multi-step processes. Future research will likely focus on developing more efficient, economical, and environmentally benign synthetic pathways.

Key research thrusts include:

Biocatalytic Routes: Exploring the use of engineered enzymes or whole-cell biocatalysts presents a promising avenue for sustainable synthesis. rsc.org A one-pot biocatalytic process, for instance, could convert a readily available precursor like durene (1,2,4,5-tetramethylbenzene) directly to the diol under mild aqueous conditions, minimizing waste and energy consumption.

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on abundant and less toxic metals like iron, copper, or manganese is a key goal. These catalysts could be employed for selective oxidation or hydroxymethylation of the durene core.

Metal-Free Catalysis: The development of organocatalytic or photocatalytic systems that can activate C-H bonds directly on the durene ring would represent a significant breakthrough. science.gov Such methods avoid the use of any metal catalysts, reducing costs and eliminating the risk of metal contamination in the final product. rub.de

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

| Methodology | Potential Advantages | Research Focus | Key Challenges |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, whole-cell system optimization. rsc.org | Enzyme stability, substrate scope, process scale-up. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Catalyst design, reaction mechanism studies. | Achieving high activity and selectivity. |

| Metal-Free Catalysis | Avoids metal contamination, lower environmental impact. rub.de | Development of novel organocatalysts, photoredox systems. science.gov | Catalyst efficiency, reaction scope. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters. | Initial setup costs, handling of solids in flow. |

Application of Advanced In-Situ Spectroscopic and Structural Probing Techniques

To fully understand and control the transformation of this compound into polymers and other advanced materials, it is essential to monitor these processes in real-time. Advanced in-situ techniques provide a window into reaction mechanisms, kinetics, and the evolution of material structure as it happens.

Future research will benefit from the application of:

In-Situ FTIR and Raman Spectroscopy: These techniques can track the consumption of hydroxymethyl groups and the formation of new linkages (e.g., ester, ether, urethane) during polymerization, providing crucial kinetic data.

In-Situ X-ray Scattering (SAXS/WAXS): For polymerization processes leading to semi-crystalline or nanostructured materials, in-situ X-ray scattering can follow the evolution of crystalline domains, phase separation, and morphology development in real-time.

Grazing-Incidence X-ray Absorption Spectroscopy (GIXAS): When this compound is used in surface-grafted polymers or thin films, GIXAS can provide element-specific information about the chemical environment and orientation of molecules at the interface. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can elucidate the structure and dynamics of the resulting polymers. In-situ NMR methods, where applicable, can provide detailed information on the formation of intermediates and the local chemical environment during the reaction.

These techniques, when used in combination, will allow researchers to build a comprehensive picture of how the molecular structure of this compound dictates the processing-structure-property relationships of the final materials.

Rational Design of this compound Derivatives for Tailored Material Properties

The versatility of this compound as a monomer can be significantly expanded through the rational design of its derivatives. By chemically modifying its core structure, materials with a wide spectrum of tailored properties can be achieved.

Emerging strategies for derivative design include:

Modification of Hydroxymethyl Groups: Converting the hydroxyl groups to other functional moieties (e.g., amines, isocyanates, acrylates) would allow this compound to be incorporated into a wider variety of polymer classes, such as polyamides, polyimides, and crosslinked acrylic networks.

Functionalization of the Aromatic Ring: Introducing functional groups onto the durene ring itself could impart specific properties. For example, sulfonation could enhance water solubility or proton conductivity for membrane applications, while halogenation could improve fire retardancy.

Creation of Higher-Order Structures: Using this compound as a core to build more complex architectures like dendrimers or star polymers is a promising direction. mdpi.com These structures could have unique applications in fields like drug delivery or catalysis. For instance, it can be used as a building block in the synthesis of porous aromatic frameworks (PAFs), where its rigid structure can contribute to creating materials with high surface areas for gas storage and separation. researchgate.net

| Derivative Type | Modification Strategy | Target Property | Potential Application |

|---|---|---|---|

| Di-amine Derivative | Conversion of -CH₂OH to -CH₂NH₂ | Enhanced thermal stability, hydrogen bonding. | High-performance polyamides and polyimides. |

| Di-acrylate Derivative | Esterification with acrylic acid. | UV-curability, crosslinking ability. | Coatings, adhesives, 3D printing resins. |

| Sulfonated Derivative | Sulfonation of the aromatic ring. | Proton conductivity, hydrophilicity. | Proton exchange membranes for fuel cells. |

| Halogenated Derivative | Bromination or chlorination of the ring. | Fire retardancy. | Flame-retardant polymers and materials. |

| Porous Aromatic Frameworks | Polymerization via Friedel-Crafts or similar reactions. | High surface area, permanent porosity. researchgate.net | CO₂ capture, gas storage, catalysis. researchgate.net |

Enhanced Computational Predictions for Molecular and Material Engineering

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and design of new materials. osti.gov For this compound, computational modeling can guide experimental efforts by predicting the properties of yet-to-be-synthesized derivatives and polymers, thereby reducing the time and cost of development.

Future research will leverage:

High-Accuracy Quantum Mechanical Calculations: Methods beyond standard Density Functional Theory (DFT), such as coupled-cluster theory (CCSD(T)), can provide "gold standard" accuracy for calculating the fundamental electronic properties and reaction energies of this compound and its derivatives. mit.edu

Multiscale Modeling: A combination of quantum mechanics, molecular dynamics (MD), and kinetic Monte Carlo simulations can bridge the scales from single molecules to macroscopic materials. nih.gov This approach can predict how molecular-level changes in a this compound-based polymer will affect its bulk properties like glass transition temperature, mechanical strength, and gas permeability. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): By training ML models on existing experimental and computational data, it will be possible to rapidly screen vast libraries of potential derivatives. These models can predict structure-property relationships and identify the most promising candidates for specific applications, significantly accelerating the materials discovery cycle.

The integration of these predictive computational tools with experimental synthesis and characterization will create a powerful feedback loop, enabling the rational design and engineering of novel materials based on this compound with unprecedented precision and efficiency. mit.edu

Q & A

Basic: What are the established synthetic routes for 3,6-Bis(hydroxymethyl)durene, and what intermediates are critical for optimizing yield?

Methodological Answer:

this compound is synthesized via bromination or chlorination of durene (1,2,4,5-tetramethylbenzene), followed by hydrolysis. A key intermediate is 3,6-Bis(bromomethyl)durene (CAS 35168-64-0), which undergoes nucleophilic substitution with water or hydroxide ions to yield the hydroxymethyl derivative. Evidence from Hijazi et al. (2013) reports a 74% yield using controlled hydrolysis under alkaline conditions . Optimization focuses on reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-oxidation or dimerization.

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H-NMR : Peaks at δ 4.35–4.55 ppm (hydroxymethyl protons) and δ 2.20–2.40 ppm (methyl groups on the aromatic ring) confirm structure .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 194.131 (exact mass) .

- FT-IR : O–H stretching (~3400 cm⁻¹) and C–O vibrations (~1050 cm⁻¹) .

- Melting Point Analysis : 246–248°C (lit.) to verify purity .

Cross-referencing with elemental analysis (C: 74.20%, H: 9.34%, O: 16.46%) ensures accuracy.

Advanced: How do computational studies explain the electrochemical oxidation behavior of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations reveal that the cation radical of this compound undergoes structural reorganization during oxidation. Gruhn et al. (2006) used photoelectron spectroscopy to measure inner reorganization energies (λ ≈ 0.8 eV), showing that electron-donating hydroxymethyl groups stabilize the radical intermediate . Computational models (e.g., Gaussian 09 with B3LYP/6-31G*) predict HOMO localization on the aromatic ring, explaining its redox activity in polymer electrolyte applications .

Advanced: What methodologies are used to assess the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~175°C (flash point) with mass loss corresponding to hydroxymethyl group elimination .

- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 246–248°C (melting) and exothermic peaks above 300°C (decomposition) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., formaldehyde, tetramethylbenzene) under inert atmospheres.

Advanced: How can this compound serve as a precursor for macromolecular architectures?

Methodological Answer:

The compound’s bifunctional hydroxymethyl groups enable cross-linking via:

- Polycondensation : With diacids (e.g., terephthalic acid) to form polyesters, using catalysts like p-toluenesulfonic acid .

- Coordination Polymers : Reacting with transition metals (e.g., Zn²⁺ or Cu²⁺) to form metal-organic frameworks (MOFs), characterized by X-ray crystallography .

- Epoxy Resins : Glycidylation of hydroxyl groups produces epoxy monomers for thermosetting polymers .

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 74% vs. lower values in older literature) arise from:

- Reaction Conditions : Moisture-sensitive intermediates (e.g., bromomethyl derivatives) require anhydrous solvents .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts purity .

- Analytical Calibration : Older studies may lack HPLC validation (≥98% purity) now standard in modern workflows .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.